![molecular formula C14H14O3 B1453839 [4-(4-Methoxyphenoxy)phenyl]methanol CAS No. 70151-68-7](/img/structure/B1453839.png)
[4-(4-Methoxyphenoxy)phenyl]methanol
Overview
Description
“[4-(4-Methoxyphenoxy)phenyl]methanol” is a chemical compound with the empirical formula C14H14O3 and a molecular weight of 230.26 . It is a solid substance .
Physical And Chemical Properties Analysis
“[4-(4-Methoxyphenoxy)phenyl]methanol” is a solid substance . More detailed physical and chemical properties are not available in the searched resources.Scientific Research Applications
Material Science: Polymer Synthesis and Modification
[4-(4-Methoxyphenoxy)phenyl]methanol is utilized in material science for the synthesis and modification of polymers. Its phenolic structure makes it an excellent candidate for creating polymers with improved thermal stability and flame resistance . It can be incorporated into the backbone of polymers or used as a modifier to enhance the properties of existing materials.
Life Sciences: Bioactive Compound Development
In life sciences, this compound serves as a building block for synthesizing bioactive natural products. Its derivatives are explored for potential biological activities, including anti-tumor and anti-inflammatory effects . The methoxy group in the compound can influence the biological activity, making it a valuable compound for medicinal chemistry.
Chemical Synthesis: Intermediate for Complex Molecules
[4-(4-Methoxyphenoxy)phenyl]methanol acts as an intermediate in the chemical synthesis of complex molecules. It is involved in reactions such as nucleophilic aromatic substitutions and electrophilic aromatic substitutions, which are fundamental in constructing more complex structures .
Chromatography: Analytical Standard
In chromatography, this compound can be used as an analytical standard to calibrate instruments and validate methods. Its unique chemical structure allows for its use in high-performance liquid chromatography (HPLC) to separate and quantify similar compounds .
Analytical Research: Method Development
Within analytical research, [4-(4-Methoxyphenoxy)phenyl]methanol is used in method development for the analysis of phenolic compounds. Its stability and reactivity make it suitable for testing new analytical techniques and developing protocols for compound identification .
Conducting Polymers: Electronic and Optical Applications
Due to its phenolic structure, [4-(4-Methoxyphenoxy)phenyl]methanol is also researched for its use in conducting polymers. These polymers have applications in electronic and optical devices, where they can be used as semiconductors or light-emitting materials .
Safety and Hazards
This compound is classified as a skin sensitizer (Skin Sens. 1) according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The hazard statement code is H317, which means it may cause an allergic skin reaction. The precautionary statement is P280, which advises wearing protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
[4-(4-methoxyphenoxy)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O3/c1-16-12-6-8-14(9-7-12)17-13-4-2-11(10-15)3-5-13/h2-9,15H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIMWZMPQYDJHPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC2=CC=C(C=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(4-Methoxyphenoxy)phenyl]methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



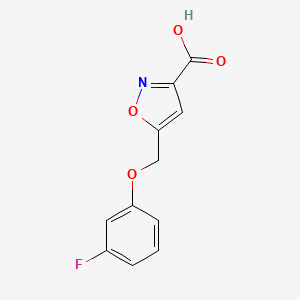
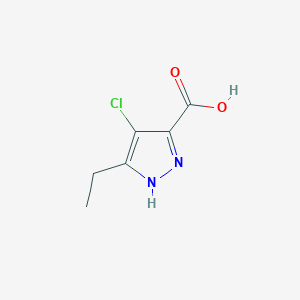

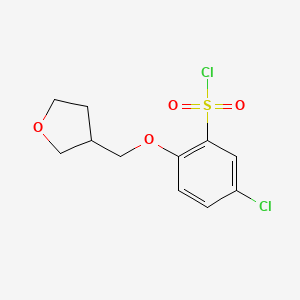
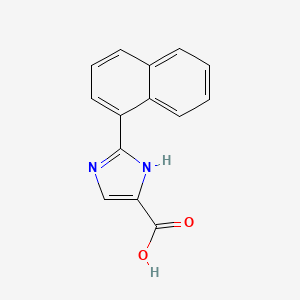


![Pentyl[(pyrimidin-5-yl)methyl]amine](/img/structure/B1453769.png)
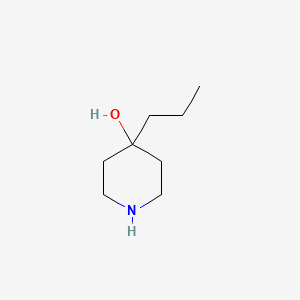
![1-Bromo-3-[(2-chloroethyl)sulfanyl]benzene](/img/structure/B1453771.png)
![2,2,2-Trifluoro-1-[2-(trifluoromethyl)phenyl]ethan-1-ol](/img/structure/B1453772.png)


